molecular formula C9H9Cl2NO B108309 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide CAS No. 6307-67-1

2-Chloro-n-(2-chloro-6-methylphenyl)acetamide

Cat. No.: B108309
CAS No.: 6307-67-1
M. Wt: 218.08 g/mol
InChI Key: BBQZKZIIRKKRBD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (CAS 6307-67-1) is a chloroacetamide derivative characterized by a substituted phenyl ring and a chloroacetamide backbone. Its molecular formula is C₁₀H₁₀Cl₂NO, with a molecular weight of 232.10 g/mol. Structurally, it features two chlorine atoms: one on the acetamide group and another at the ortho-position of the phenyl ring, along with a methyl group at the para-position relative to the acetamide linkage (Figure 1). This compound has been studied in pharmaceutical contexts, such as its role as a precursor to Butanilicaine, a local anesthetic .

Properties

IUPAC Name

2-chloro-N-(2-chloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl2NO/c1-6-3-2-4-7(11)9(6)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQZKZIIRKKRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286218
Record name 2-chloro-n-(2-chloro-6-methylphenyl)acetamide
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Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6307-67-1
Record name 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
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Record name 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
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Record name 6307-67-1
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Record name 2-chloro-n-(2-chloro-6-methylphenyl)acetamide
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Preparation Methods

Reaction Mechanism and Reactant Stoichiometry

The synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)acetamide involves a nucleophilic acyl substitution reaction between 2-chloro-6-methylaniline and chloroacetyl chloride. The primary amine group of 2-chloro-6-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the acetamide bond. A base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Stoichiometric Ratios :
A molar ratio of 1:1.2 (aniline to chloroacetyl chloride) is optimal to ensure complete consumption of the amine while minimizing unreacted acyl chloride. Excess chloroacetyl chloride may lead to diacetylation by-products, which complicate purification.

Reaction Conditions and Solvent Systems

Temperature Control :
The exothermic nature of the reaction necessitates strict temperature regulation. Laboratory protocols typically maintain a range of 0–5°C during reagent mixing to prevent thermal degradation of intermediates. After initial cooling, the reaction proceeds at room temperature (20–25°C) for 4–6 hours under inert nitrogen or argon atmospheres.

Solvent Selection :
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize ionic intermediates. DCM offers additional advantages in post-reaction workup due to its low boiling point (40°C), facilitating solvent removal via rotary evaporation.

Purification and Yield Optimization

Workup Procedure :
The crude product is washed with aqueous sodium bicarbonate (5% w/v) to remove residual acid, followed by extraction with ethyl acetate. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Recrystallization :
Recrystallization from ethanol-water mixtures (3:1 v/v) yields pure this compound as white crystalline solids. Typical laboratory-scale yields range from 75% to 85%, depending on reactant purity and temperature control.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterOptimal Value/DescriptionReference
SolventDichloromethane
Temperature0–5°C (initial), 20–25°C (final)
Reaction Time4–6 hours
BaseTriethylamine
Yield75–85%

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. These systems enable precise control over residence time, temperature, and mixing efficiency, reducing the risk of thermal runaway associated with batch processes.

Key Advantages :

  • Throughput : Flow reactors achieve production rates exceeding 100 kg/day.

  • Consistency : Automated reagent delivery ensures uniform product quality.

  • Safety : In-line quenching mechanisms mitigate hazards from unreacted acyl chlorides.

Optimization Strategies for Enhanced Efficiency

Temperature and Catalytic Enhancements

Low-Temperature Modifications :
Pre-cooling reactants to -10°C before mixing reduces by-product formation by 15–20%, as demonstrated in kinetic studies.

Catalytic Acceleration :
Adding 4-dimethylaminopyridine (DMAP, 0.5 mol%) accelerates the reaction by stabilizing the tetrahedral intermediate, shortening completion time to 2–3 hours.

By-Product Minimization Techniques

Characterization and Analytical Validation

Spectroscopic Analysis

Infrared Spectroscopy (IR) :

  • C=O Stretch : 1,650–1,670 cm⁻¹

  • N-H Bend : 1,540–1,560 cm⁻¹

  • C-Cl Stretch : 740–760 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 2.11 (s, 3H, CH₃), δ 6.98–7.23 (m, 3H, Ar-H), δ 8.02 (s, 1H, NH).

  • ¹³C NMR (CDCl₃) : δ 165.2 (C=O), δ 134.8–128.5 (Ar-C), δ 40.1 (C-Cl).

Chromatographic and Mass Spectrometric Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) :

  • Molecular ion peak at m/z 232 (M⁺) with fragmentation patterns confirming chloro and methyl substituents.

High-Performance Liquid Chromatography (HPLC) :

  • Purity >98% achieved using C18 columns with acetonitrile:water (70:30 v/v) mobile phase .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(2-chloro-6-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-n-(2-chloro-6-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of herbicides and pesticides

Mechanism of Action

The mechanism of action of 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit protein synthesis in susceptible organisms by binding to enzymes or coenzymes containing sulfhydryl (-SH) groups. This binding disrupts essential metabolic processes, leading to the inhibition of growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chloroacetamides

Compound Name Substituents on Phenyl Ring Acetamide Substituents Molecular Formula Primary Use
This compound 2-Cl, 6-CH₃ Cl C₁₀H₁₀Cl₂NO Pharmaceutical precursor
Acetochlor 2-Ethyl, 6-CH₃ Cl, N-(ethoxymethyl) C₁₄H₂₀ClNO₂ Herbicide
Alachlor 2,6-Diethyl Cl, N-(methoxymethyl) C₁₄H₂₀ClNO₂ Herbicide
Metolachlor 2-Ethyl, 6-CH₃ Cl, N-(2-methoxy-1-methylethyl) C₁₅H₂₂ClNO₂ Herbicide
2-Chloro-N-(4-cyanophenyl)acetamide 4-CN Cl C₉H₇ClN₂O Synthetic intermediate

Key Observations :

  • Phenyl Substitution Patterns : The target compound’s ortho-chloro and para-methyl groups distinguish it from herbicides like acetochlor and alachlor, which have bulkier alkyl or alkoxy substituents to enhance soil persistence and herbicidal activity .
  • Acetamide Functionalization: Unlike herbicidal chloroacetamides, the target compound lacks an N-alkoxymethyl group, which is critical for pre-emergent herbicidal activity by enabling metabolic activation to carcinogenic intermediates (e.g., dialkylbenzoquinone imines) .

Metabolic and Toxicological Profiles

Table 2: Comparative Metabolism in Liver Microsomes

Compound Metabolic Intermediate Rat Liver Metabolism Rate (nmol/min/mg) Human Liver Metabolism Rate (nmol/min/mg)
Acetochlor CMEPA* 0.065 0.023
Alachlor CDEPA† 0.045 <0.001
Metolachlor CMEPA 0.013 Not detected
Target Compound Not reported

*CMEPA: 2-Chloro-N-(2-methyl-6-ethylphenyl)acetamide
†CDEPA: 2-Chloro-N-(2,6-diethylphenyl)acetamide

Key Findings :

  • The target compound’s simpler structure likely avoids the metabolic activation pathways observed in herbicidal chloroacetamides, which produce carcinogenic aniline derivatives (e.g., MEA, DEA) via cytochrome P450 isoforms (CYP3A4, CYP2B6) .
  • In contrast, analogs like acetochlor and alachlor are metabolized to CMEPA and CDEPA, respectively, which are further oxidized to genotoxic metabolites .

Biological Activity

2-Chloro-N-(2-chloro-6-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C14H20Cl2N2O
  • Molecular Weight: 269.767 g/mol
  • CAS Registry Number: 34256-82-1

The structure features a chloroacetamide moiety, which is significant for its biological activity. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.

Synthesis

This compound can be synthesized through the formal condensation of chloroacetic acid with an amine derived from 2-chloro-6-methylphenyl. This synthetic pathway is crucial for producing the compound in sufficient purity for biological testing.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its herbicidal properties and potential as a therapeutic agent.

Herbicidal Activity

One of the primary applications of this compound is as an intermediate in the synthesis of herbicides such as Acetochlor. Acetochlor functions by inhibiting elongase enzymes involved in fatty acid biosynthesis, which is essential for plant growth. The mode of action includes:

  • Inhibition of Geranylgeranyl Pyrophosphate Cyclization: This pathway is crucial for gibberellin synthesis, affecting plant growth and development .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the activity of this compound:

  • Study on Acetochlor : Research indicates that Acetochlor exhibits significant herbicidal activity against various weed species, showcasing the effectiveness of compounds with similar structures .
  • Antifungal Activity : Related compounds containing halogen groups have shown antifungal properties, suggesting that this compound may also possess similar activities .
  • Binding Studies : Investigations into halogen-bonding interactions reveal that compounds like this can effectively bind to target proteins, potentially influencing their biological functions .

Data Table: Biological Activities Overview

Compound NameActivity TypeMechanism of ActionReference
This compoundHerbicidalInhibition of elongase enzymes
AcetochlorHerbicidalInhibition of gibberellin pathway
Halogenated acetamidesAntifungalDisruption of fungal cell wall synthesis
CF₂X-containing compoundsProtein bindingHalogen bonding interactions with target proteins

Q & A

Q. Table 1: Synthesis Parameters

ParameterValue/DescriptionReference
SolventDichloromethane
Temperature0–5°C
Stoichiometry1:1.2 (aniline:chloroacetyl chloride)
PurificationRecrystallization (ethanol/water)

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Core characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.98–7.23 ppm), methyl groups (δ 2.11 ppm), and amide NH (δ ~8–10 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, chloroacetamide (C-Cl) at ~40–45 ppm .
  • IR Spectroscopy : C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 232 (M⁺) with fragmentation patterns confirming chloro and methyl substituents .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:
By-product formation (e.g., dichloroacetamide derivatives) often arises from excess chloroacetyl chloride or elevated temperatures. Optimization strategies include:

  • Temperature Control : Use ice baths to maintain 0–5°C during acyl chloride addition .
  • Catalyst Use : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Stepwise Addition : Gradually introduce chloroacetyl chloride to the aniline solution to prevent local overheating .
  • Chromatographic Monitoring : Use TLC (toluene:ethyl acetate, 4:1) to track reaction progress and identify intermediates .

Advanced: How can discrepancies in NMR data interpretation be resolved?

Answer:
Discrepancies may arise due to tautomerism, solvent effects, or impurities. Mitigation approaches:

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to assess dynamic effects (e.g., amide proton exchange) .
  • COSY/HSQC Analysis : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Reference Standards : Compare with published spectra of structurally analogous compounds (e.g., N-(2,6-dimethylphenyl) derivatives) .

Q. Table 2: Key NMR Assignments

Proton/GroupChemical Shift (δ, ppm)MultiplicityReference
Aromatic H (ortho)6.98–7.23Multiplet
CH3 (methyl)2.11Singlet
NH (amide)8.5–10.0Broad

Advanced: What strategies are used to assess bioactivity against specific enzymes?

Answer:
For enzyme inhibition studies:

  • Assay Design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time enzymatic activity .
  • Docking Studies : Perform in silico molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like acetylcholinesterase .
  • Dose-Response Analysis : Generate IC50 values using serial dilutions (1 nM–100 µM) and nonlinear regression modeling .
  • Control Compounds : Compare with known inhibitors (e.g., rivastigmine for cholinesterases) to validate assay sensitivity .

Advanced: How can crystallographic data resolve ambiguities in molecular geometry?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K for high-resolution datasets .
  • Refinement : Apply SHELXL for structure solution, with R-factors < 0.04 for reliable geometry .
  • Key Metrics : Analyze bond angles (e.g., C-Cl bond length ~1.73 Å) and torsional angles to confirm planarity of the acetamide group .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor0.037
C-Cl Bond Length1.73 Å

Advanced: How to address contradictions in biological activity data across studies?

Answer:
Contradictions may stem from assay variability or compound stability. Solutions include:

  • Standardized Protocols : Adhere to OECD guidelines for in vitro toxicity assays (e.g., MTT for cytotoxicity) .
  • Stability Testing : Perform HPLC stability checks under assay conditions (pH 7.4, 37°C) to rule out degradation .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50) and adjust for experimental variables (e.g., cell line differences) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-n-(2-chloro-6-methylphenyl)acetamide
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2-Chloro-n-(2-chloro-6-methylphenyl)acetamide

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